5-(3,4,5-三乙氧基苯基)-1,3,4-噁二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

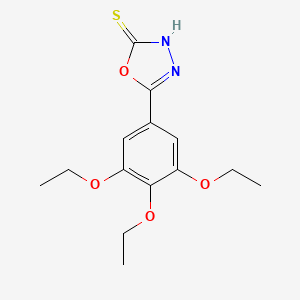

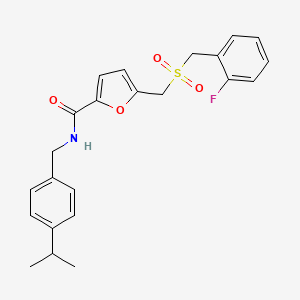

The compound “5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a chemical compound with a molecular weight of 310.37 . It is a derivative of the 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Molecular Structure Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It is prominently present in the molecular structures of various research studies .科学研究应用

抗真菌活性

源自5-(3,4,5-三乙氧基苯基)-1,3,4-噁二唑-2-硫醇的化合物展示了显著的抗真菌性能。例如,相关化合物的合成和抗真菌活性,如5-(3,4,5-三甲氧基苯基)-2-磺酰基-1,3,4-噁二唑,显示了它们在抑制各种真菌物种的菌丝生长方面的潜力(Chen et al., 2007)。

抗微生物和抗氧化剂

研究突出了通过绿色化学过程合成5-取代的1,3,4-噁二唑-2-硫醇衍生物。这些衍生物表现出有希望的抗微生物和抗氧化活性,暗示了它们在治疗癌症、帕金森病、炎症和糖尿病等疾病中的潜力(Yarmohammadi et al., 2020)。

抗氧化潜力

像5-[(4-氯苯氧基)甲基]-1,3,4-噁二唑-2-硫醇这样的化合物的抗氧化潜力已经得到研究。这些化合物显示出显著的自由基清除能力,并结合到与氧化应激相关的蛋白靶标上(Shehzadi et al., 2018)。

光敏剂

从1,3,4-噁二唑硫醇衍生的相关化合物,如5-(溴丙氧基苯基)-10,15,20-三苯基卟啉,显示出在医疗应用中,特别是光动力疗法方面作为光敏剂的潜力(Zheng et al., 2011)。

杀真菌活性

对5-(3,4,5-三乙氧基苯基)-1,3,4-噁二唑-2-硫醇衍生物进行了杀真菌活性研究。像2-烷基硫基-5-(3,4,5-三苯乙氧基苯基)-1,3,4-噁二唑这样的化合物对特定真菌菌株表现出高效性(Long et al., 2006)。

作用机制

Target of Action

The compound 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol belongs to the class of molecules that contain the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets, leading to changes in their function and subsequent biological effects.

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting The tmp group has been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties , indicating that it may affect multiple biochemical pathways.

Result of Action

The TMP group has been associated with diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Action Environment

The broad range of biological activities associated with the tmp group suggests that these compounds may be adaptable to various environments and conditions .

安全和危害

The safety data sheet for a related compound, 3,4,5-Trimethoxyphenyl isothiocyanate, indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

未来方向

属性

IUPAC Name |

5-(3,4,5-triethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-4-17-10-7-9(13-15-16-14(21)20-13)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6H2,1-3H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJZORVXNFXVIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2372156.png)

![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2372165.png)

![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline](/img/structure/B2372168.png)

![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2372173.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2372175.png)

![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)